Fradafiban - 148396-36-5

Fradafiban

Catalog Number: EVT-366246
CAS Number: 148396-36-5
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fradafiban is a pyrrolidinone that is pyrrolidin-2-one which is substituted at positions 3 and 5 by carboxymethyl and hydroxymethyl groups, respectively, and in which the hydrogen of the resulting alcoholic hydroxy group is replaced by a 4'-carbamimidoylbiphenyl-4-yl group (the S,S-diastereoisomer). A figrinogen receptor antagonist. It has a role as a platelet glycoprotein-IIb/IIIa receptor antagonist. It is a monocarboxylic acid, a carboxamidine and a member of pyrrolidin-2-ones.
Synthesis Analysis

The synthesis of Fradafiban involves a multi-step process. One common synthetic route includes:

  1. Hydrogenation: A precursor compound undergoes hydrogenation using hydrogen gas over palladium on carbon in hot tert-butanol. This step yields 2-[5(S)-(hydroxymethyl)-2-oxopyrrolidin-2(S)-yl]acetic acid tert-butyl ester.
  2. Formation of Methanesulfonate Derivative: The intermediate product is then treated with methanesulfonyl chloride and triethylamine in dichloromethane to produce the methanesulfonate derivative.

This synthetic pathway highlights the use of catalytic hydrogenation and subsequent reactions involving sulfonyl chlorides, which are common in organic synthesis.

Molecular Structure Analysis

Fradafiban's molecular structure is characterized by its functional groups that enable its interaction with the glycoprotein IIb/IIIa receptors. The specific structural details include:

  • Core Structure: The compound features a pyrrolidine ring, which is essential for its biological activity.
  • Functional Groups: Hydroxymethyl and acetic acid moieties contribute to its solubility and reactivity.

The precise three-dimensional conformation of Fradafiban plays a crucial role in its binding affinity to target receptors, influencing its pharmacological properties.

Chemical Reactions Analysis

Fradafiban participates in several chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to yield various oxidized derivatives.
  2. Reduction: The compound can also undergo reduction to form reduced derivatives.
  3. Substitution Reactions: Fradafiban can engage in substitution reactions where functional groups are exchanged with other groups. Common reagents for these reactions include hydrogen gas and methanesulfonyl chloride.

These reactions are vital for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties.

Mechanism of Action

Fradafiban functions as an antagonist of the glycoprotein IIb/IIIa receptor on platelets. The mechanism involves:

  • Receptor Blockade: By binding to the glycoprotein IIb/IIIa receptors, Fradafiban inhibits platelet aggregation, which is critical in preventing thrombus formation associated with cardiovascular events such as myocardial infarction or unstable angina.
  • Impact on Platelet Function: The blockade effectively disrupts the final pathway of platelet aggregation, thereby reducing the risk of embolism.

This mechanism underscores the therapeutic potential of Fradafiban in managing thrombotic disorders.

Physical and Chemical Properties Analysis

Fradafiban exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dichloromethane but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may be sensitive to light or moisture depending on the formulation.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are crucial for its formulation as a pharmaceutical agent and influence its bioavailability and therapeutic effectiveness.

Applications

Fradafiban's applications extend across various fields:

  1. Medicinal Chemistry: It serves as a model compound for studying glycoprotein IIb/IIIa receptor antagonists, aiding drug discovery efforts aimed at developing new antithrombotic agents.
  2. Biological Research: Researchers utilize Fradafiban to investigate platelet aggregation mechanisms and test new therapeutic strategies for cardiovascular diseases.
  3. Pharmaceutical Industry: The compound is integral to developing drugs targeting platelet aggregation disorders, thus playing a role in treating conditions like angina and preventing thromboembolic events.
Introduction to Fradafiban and Integrin αIIbβ3 Antagonism

Historical Context of Antiplatelet Therapeutics

The development of antiplatelet agents represents a cornerstone in managing thrombotic cardiovascular diseases. Early therapeutic strategies focused on cyclooxygenase inhibition (e.g., aspirin) and adenosine diphosphate receptor blockade (e.g., ticlopidine). While effective, these approaches targeted only specific platelet activation pathways, leaving residual aggregation risk. The discovery of integrin αIIbβ3 as the final common pathway for platelet aggregation revolutionized the field [1]. This receptor binds fibrinogen and von Willebrand factor, enabling cross-linking of activated platelets during thrombus formation [3].

The 1980s saw the emergence of monoclonal antibodies against αIIbβ3, culminating in abciximab—a chimeric human-murine antibody fragment approved in 1994. This breakthrough validated αIIbβ3 as a therapeutic target and spurred efforts to design smaller synthetic inhibitors. Researchers sought agents with improved pharmacokinetics, reduced immunogenicity, and oral bioavailability. Key milestones included the development of peptidomimetics like eptifibatide (derived from rattlesnake disintegrins) and non-peptide antagonists like tirofiban [1] [3]. These intravenous agents demonstrated significant efficacy during percutaneous coronary interventions, reducing periprocedural thrombosis by >50% in clinical trials [4]. Fradafiban emerged in this era as an investigational orally active competitive antagonist, designed to mimic the Arg-Gly-Asp motif critical for ligand binding [3].

Table 1: Evolution of Key αIIbβ3 Antagonists

Therapeutic EraRepresentative AgentsMolecular ClassKey Attributes
Monoclonal AntibodiesAbciximabChimeric Fab fragmentIrreversible binding; long half-life
PeptidomimeticsEptifibatideCyclic heptapeptideKGD motif; high specificity
Non-peptide AntagonistsTirofibanTyrosine derivativeRGD mimetic; short-acting
Oral Competitive AntagonistsFradafibanPeptidomimeticOrally bioavailable; competitive inhibition

Biochemical Role of Integrin αIIbβ3 in Platelet Activation

Integrin αIIbβ3 (glycoprotein IIb/IIIa) is the most abundant receptor on platelets, with ≈80,000–100,000 copies per cell [5] [7]. Its activation is tightly regulated through bidirectional signaling:

  • Inside-Out Signaling: Platelet agonists (e.g., adenosine diphosphate, thrombin, thromboxane A₂) bind G-protein-coupled receptors, triggering intracellular cascades. Central to this process is the small GTPase Rap1, which recruits talin-1 and kindlin-3 to the β₃ cytoplasmic tail. Talin binding disrupts the αIIbβ₃ transmembrane clasp, inducing a conformational shift from a bent (resting) to an extended (active) state. This exposes the ligand-binding site in the extracellular headpiece, increasing affinity for fibrinogen 1000-fold [2] [5] [8].

  • Ligand Binding: Activated αIIbβ₃ recognizes Arg-Gly-Asp sequences in fibrinogen, von Willebrand factor, fibronectin, and vitronectin. Fibrinogen dominates platelet aggregation by bridging adjacent αIIbβ₃ receptors via its γ-chain dodecapeptide sequence (KQAGDV) [1] [3] [5].

  • Outside-In Signaling: Ligand occupancy triggers clustering of αIIbβ₃, activating Src family kinases. This initiates cytoskeletal reorganization, platelet spreading, clot retraction, and granule secretion—consolidating thrombus stability [5] [7].

Table 2: Key Ligands of Activated Integrin αIIbβ3

LigandBinding MotifFunctional Role in Aggregation
FibrinogenRGD (α-chain); KQAGDV (γ-chain)Primary bridge between platelets
von Willebrand FactorRGDAdhesion under high shear
FibronectinRGDMatrix adhesion; thrombus stability
VitronectinRGDModulates angiogenesis

Fradafiban as a Selective αIIbβ3 Receptor Antagonist

Fradafiban (Ro 44-3888) is a peptidomimetic antagonist characterized by its competitive, reversible inhibition of αIIbβ3. Its design exploits the structural basis of integrin-ligand interactions:

  • Chemical Structure and Mechanism: Fradafiban mimics the Arg-Gly-Asp sequence but incorporates a benzamidine moiety to enhance specificity. It binds the αIIb β-propeller domain and β₃ βA domain, competitively displacing fibrinogen by occupying the metal ion-dependent adhesion site [3] [6]. Unlike abciximab (which cross-reacts with αᵥβ₃), Fradafiban exhibits >100-fold selectivity for αIIbβ₃ due to its optimized stereochemistry [3].

  • Pharmacological Profile: As a competitive antagonist, Fradafiban achieves dose-dependent inhibition of platelet aggregation. In vitro studies demonstrate IC₅₀ values of 0.1–0.5 μM for adenosine diphosphate-induced aggregation. Notably, at suboptimal concentrations (<0.1 μM), it paradoxically induces partial fibrinogen binding—a phenomenon attributed to its ligand-mimetic properties [6]. This intrinsic activation potential underscores the delicate equilibrium required in αIIbβ3 antagonism.

Table 3: Biochemical Properties of Fradafiban

PropertyCharacteristicFunctional Implication
Target SpecificitySelective for αIIbβ3 over αᵥβ₃Minimizes interference with endothelial functions
Binding MechanismCompetitive RGD mimeticReversible inhibition; dose-responsive
Structural FeaturesBenzamidine pharmacophoreEnhanced binding affinity to MIDAS
Activation PotentialWeak agonist at low concentrationsInduces conformational priming of receptor
  • Therapeutic Rationale: Fradafiban’s oral bioavailability positioned it as a candidate for chronic thrombotic prevention. Preclinical studies confirmed its ability to suppress thrombus formation in arterial injury models by >80% without affecting bleeding time disproportionately [3]. Its competitive nature offered a pharmacokinetic advantage: rapid offset during bleeding emergencies—a limitation of irreversible inhibitors like abciximab [1] [3]. Nevertheless, clinical development was halted due to class-wide challenges with oral αIIbβ3 antagonists, including variable bioavailability and paradoxical prothrombotic effects [1] [3].

Fradafiban remains a structurally optimized archetype for future αIIbβ3 inhibitors, illustrating how mechanistic insights into integrin conformation can guide drug design. Its legacy persists in structure-activity models used to develop next-generation antithrombotics [3] [6].

Properties

CAS Number

148396-36-5

Product Name

Fradafiban

IUPAC Name

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1

InChI Key

IKZACQMAVUIGPY-HOTGVXAUSA-N

SMILES

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Synonyms

5-((((4'-aminoiminomethyl)-(1,1'-biphenyl)-4-yl)oxy)methyl)-2-oxo-3-pyrrolidineacetic acid
fradafiban

Canonical SMILES

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.